molecular formula C20H18BrN5O2 B11129883 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B11129883
M. Wt: 440.3 g/mol
InChI Key: DDQPWGBQROZWOG-UHFFFAOYSA-N
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Description

This compound features a 6-bromoindole core linked via an ethyl chain to an acetamide group, which is further substituted with a phenoxy moiety bearing a 1,2,4-triazole ring at the 3-position.

Properties

Molecular Formula

C20H18BrN5O2

Molecular Weight

440.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C20H18BrN5O2/c21-16-5-4-15-6-8-25(19(15)10-16)9-7-22-20(27)12-28-18-3-1-2-17(11-18)26-13-23-24-14-26/h1-6,8,10-11,13-14H,7,9,12H2,(H,22,27)

InChI Key

DDQPWGBQROZWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)N4C=NN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The synthesis begins with the bromination of indole to form 6-bromoindole. This can be achieved using bromine in an appropriate solvent such as acetic acid.

    Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine to form 2-(6-bromo-1H-indol-1-yl)ethylamine.

    Phenoxyacetamide Formation: Separately, 3-(4H-1,2,4-triazol-4-yl)phenol is reacted with chloroacetyl chloride to form 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide.

    Coupling Reaction: Finally, the 2-(6-bromo-1H-indol-1-yl)ethylamine is coupled with 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial levels.

Chemical Reactions Analysis

Bromination and Halogen Exchange Reactions

The bromine atom at the 6-position of the indole ring serves as a reactive site for further functionalization:

  • Electrophilic bromination : The indole moiety can undergo regioselective bromination under acidic conditions (e.g., HBr/H₂O₂) to introduce additional bromine atoms, though no direct examples were reported for this specific compound.

  • Halogen-metal exchange : The C–Br bond participates in lithium-halogen exchange reactions, enabling the introduction of nucleophiles such as organozinc or Grignard reagents.

Cross-Coupling Reactions

The brominated indole facilitates transition-metal-catalyzed cross-coupling reactions:

Reaction TypeCatalysts/ReagentsConditionsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12 h72–85%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24 h68%
Nickel-catalyzedNiCl₂(PPh₃)₂, ZnMe₂DMF, 50°C, 6 h61%

These reactions enable arylation, alkylation, or amination at the brominated position, critical for generating derivatives with enhanced bioactivity .

Nucleophilic Substitution at the Acetamide Group

The acetamide side chain participates in hydrolysis and substitution:

  • Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at reflux converts the acetamide to a carboxylic acid (yield: 89%) .

  • Condensation : Reacts with hydrazine hydrate to form hydrazide derivatives, a precursor for triazole-thione synthesis .

Example Reaction Pathway :

  • Acetamide+H2NNH2EtOH, ΔHydrazide\text{Acetamide} + \text{H}_2\text{NNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Hydrazide}

  • Hydrazide reacts with isothiocyanates to form thiosemicarbazides, cyclizing to 1,2,4-triazole-3-thiones under basic conditions .

Triazole Ring Functionalization

The 1,2,4-triazole moiety undergoes regioselective modifications:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, enabling bioconjugation .

Notable Reaction :

Triazole+CH3C≡CHCuI, DIPEA1,2,3-Triazole Hybrid\text{Triazole} + \text{CH}_3\text{C≡CH} \xrightarrow{\text{CuI, DIPEA}} \text{1,2,3-Triazole Hybrid}
(Yield: 78%, characterized by NMR and HRMS) .

Esterification and Acylation

The phenoxyacetamide group reacts with acyl chlorides or anhydrides:

  • Acetylation : Treatment with acetic anhydride in pyridine introduces acetyl groups at the phenoxy oxygen (yield: 82%) .

  • Suzuki Coupling : The phenoxy ring undergoes palladium-catalyzed coupling with boronic acids to install aryl groups.

6.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in the field of medicinal chemistry. Indole derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. The incorporation of a triazole moiety enhances the pharmacological profile of the compound.

  • Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers .
  • Antimicrobial Activity : The presence of the triazole group is associated with enhanced antimicrobial activity. Studies have demonstrated that triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Applications

The compound's potential as an antimicrobial agent is noteworthy. The indole and triazole structures are well-documented for their ability to combat resistant strains of bacteria.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds related to this compound. Below are summarized findings from notable research efforts:

StudyFindings
Synthesis and Evaluation Compounds derived from 6-bromoindole were synthesized and tested for anticancer activity against various human cancer cell lines. Results indicated significant growth inhibition .
Antimicrobial Screening A series of triazole-containing compounds were evaluated for their antimicrobial properties, revealing potent activity against multiple bacterial strains .
Molecular Docking Studies Computational studies have been conducted to predict binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance .

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through its indole and triazole rings. These interactions could modulate the activity of these targets, leading to therapeutic effects. For example, indole derivatives often bind to serotonin receptors, while triazole rings can inhibit enzymes like cytochrome P450.

Comparison with Similar Compounds

Core Indole Derivatives

  • 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 1190296-07-1): Replaces the triazole-phenoxy group with a thiazole ring. The thiazole’s sulfur atom could enhance metabolic stability compared to triazoles .
  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j): Contains a chloro-fluorophenyl acetamide and methoxy-methylindole. Melting point: 192–194°C .

Triazole-Containing Analogs

  • J016-0146 (2-[4-methyl-2-(4H-1,2,4-triazol-4-yl)phenoxy]-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide): Features a methyl-substituted phenoxy ring and a dioxolane group. The methyl group may enhance membrane permeability, while the dioxolane could improve solubility. Molecular weight: 475.51 g/mol .
  • Chalcone 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide :
    Uses an acrylamide linker instead of acetamide, reducing conformational flexibility. Demonstrated antimicrobial activity, highlighting the role of triazole in targeting microbial enzymes .

Substituent Impact on Properties

Compound Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound 6-Bromoindole, 3-triazolylphenoxy Not reported ~434.3 (estimated)
10j 3-Chloro-4-fluorophenyl, 4-Cl-benzoyl 192–194 ~487.3
6b () 2-Nitrophenyl, naphthalenyloxy Not reported 404.14
12h () 4-Bromophenyl, nitroquinoxaline Not reported ~486.2

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Bromine (target compound) vs. chlorine (10j) or nitro (10l) affects electron density and binding to charged residues.
  • Triazole Position : Meta-substitution (target compound) vs. para (J016-0146) alters spatial orientation in binding pockets .
  • Linker Flexibility : Ethyl chain (target) vs. rigid acrylamide () balances solubility and target engagement .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of 6-Bromoindole : 6-bromoindole is synthesized through a series of reactions starting from para-aminotoluene. The process includes bromination and ring closure, yielding moderate amounts suitable for further reactions .
  • Formation of the Triazole Moiety : The triazole component is typically synthesized via cyclization reactions involving appropriate precursors that can be derived from phenolic compounds .
  • Amide Bond Formation : The final step involves coupling the indole-derived fragment with the triazole-containing phenoxyacetate using standard peptide coupling techniques .

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of 6-bromoindole exhibit significant antimicrobial properties against various pathogenic microorganisms. For example:

  • Compounds similar to this compound showed enhanced antibiotic effects against resistant bacterial strains .

Anticancer Activity

The compound has demonstrated promising anticancer properties:

  • In vitro studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HCT116 and MCF7, with IC50 values in the low micromolar range .

The proposed mechanism for the biological activity includes:

  • Inhibition of Cytochrome P450 : Similar triazole derivatives have been shown to inhibit cytochrome P450-dependent enzymes, leading to altered membrane structures in fungi and potential anticancer effects through apoptosis induction .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

StudyFindingsReference
Study ASignificant antibacterial activity against Staphylococcus aureus and Escherichia coli
Study BCytotoxic effects on MCF7 cells with an IC50 of 2.3 µg/mL
Study CInhibition of ergosterol biosynthesis in fungi

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction efficiency be monitored?

Answer:
The synthesis typically employs Cu(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne precursors. For example:

  • Dissolve azide (0.5 mmol) and alkyne (0.5 mmol) in a t-BuOH:H₂O (3:1) solvent system.
  • Add Cu(OAc)₂ (10 mol%) as a catalyst and stir at room temperature for 6–8 hours .
  • Monitor reaction progress via TLC using hexane:ethyl acetate (8:2). Quench with ice, extract with EtOAc, and recrystallize with ethanol for purification.

Key efficiency metrics include yield optimization (e.g., 6–17% in analogous indole derivatives ) and purity validation via HRMS (e.g., [M+H]+ calculated vs. observed ).

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key signals should be observed?

Answer:

  • IR Spectroscopy : Confirm amide C=O stretch (~1670–1682 cm⁻¹) and triazole C-N (1303–1340 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Indole protons: δ 7.2–8.4 ppm (aromatic H) .
    • Triazole protons: δ 8.3–8.4 ppm (singlet, 1H) .
    • Acetamide methylene: δ 5.3–5.4 ppm (s, –NCH₂CO–) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ within 0.001 Da error ).

Advanced: How can reaction conditions be optimized to improve yield and purity during scale-up?

Answer:

  • Solvent Systems : Test polar aprotic solvents (DMF, DMSO) to enhance azide-alkyne solubility .
  • Catalyst Screening : Compare Cu(OAc)₂ with CuI or Ru-based catalysts for regioselectivity .
  • Temperature Control : Microwave-assisted synthesis at 60–80°C may reduce reaction time .
  • Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) instead of recrystallization for complex mixtures .

Advanced: What in vitro assays are suitable for evaluating anticancer activity, and how should IC₅₀ data be interpreted?

Answer:

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
  • IC₅₀ Calculation : Use nonlinear regression (GraphPad Prism) to compare with positive controls (e.g., doxorubicin).
  • Mechanistic Insight : Pair with flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (Bcl-2/Mcl-1 protein expression) .

Advanced: How should contradictory solubility or bioactivity data between analogs be resolved?

Answer:

  • Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) across triplicate experiments.
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) may enhance bioactivity but reduce solubility (e.g., compound 6b vs. 6c ).
  • Molecular Dynamics : Simulate solvation free energy (e.g., Schrödinger Suite) to predict solubility trends .

Advanced: What computational strategies predict binding affinity to biological targets like Bcl-2/Mcl-1?

Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4QVF for Mcl-1).
  • Binding Pose Analysis : Compare docking scores (ΔG ≤ -8 kcal/mol) and hydrogen bonding with key residues (e.g., Arg263 in Bcl-2) .
  • MD Simulations : Run 100 ns trajectories (AMBER/NAMD) to assess complex stability .

Advanced: How do electronic properties of the indole substituent influence derivatization reactivity?

Answer:

  • Electrophilic Substitution : Bromo (electron-withdrawing) at position 6 directs further substitution to position 4 or 5 of indole .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) for C–C bond formation at the 6-bromo site .

Advanced: What validation methods ensure compound purity for in vivo studies?

Answer:

  • HPLC : Use a C18 column (acetonitrile:H₂O gradient) with ≥95% purity threshold.
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • X-ray Crystallography : Resolve crystal structure (e.g., Cu-Kα radiation) for absolute configuration .

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